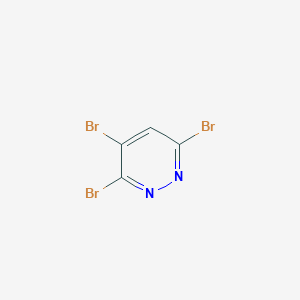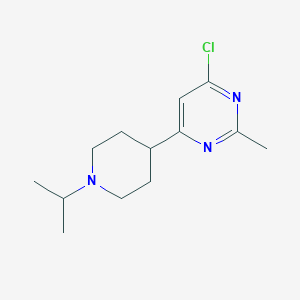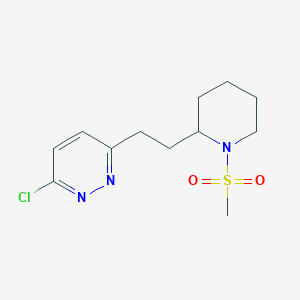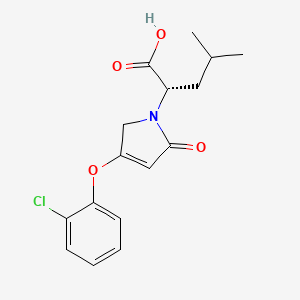
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyrrole Alkaloids Research
- The study of pyrrole alkaloids, including compounds structurally related to "(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid," has been conducted to understand their natural occurrence and biological properties. For instance, new pyrrole alkaloids were identified in the fruits of Lycium chinense, highlighting the ongoing research in this area (U. Youn et al., 2016).
Organotin(IV) Complexes
- Research into organotin(IV) complexes of similar pyrrole-based compounds has been conducted. These studies involve the synthesis and characterization of these complexes, providing insights into their potential applications, including their biological applications (K. Shahid et al., 2005).
Molecular Interactions Studies
- Investigations into the molecular interactions of N-Phthaloyl compounds, which include pyrrole derivatives, have been carried out. These studies are crucial in understanding the solute and solvent interactions, which can inform drug transmission and absorption (Pradip Tekade et al., 2019).
Synthesis of Pyrrole Derivatives
- The synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives has been explored. These compounds are considered for their potential effects on learning and memory processes (M. Pinza & G. Pifferi, 1978).
Environmental Analysis
- Studies have been conducted on the quantitation of chlorophenoxy acid herbicides, which are structurally related to the compound . These studies are important for environmental monitoring and safety assessments (R. Wintersteiger et al., 1999).
Crystal Structure Determination
- Crystal structure determination of chain functionalized pyrroles, which are closely related to the compound of interest, has been carried out. This research is pivotal in understanding the molecular architecture of these compounds and their potential applications, including as antitumoral agents (I. Silva et al., 2012).
Biological Imaging Applications
- Fluorescent Zn(II) sensors of the Zinpyr family, which include pyrrole derivatives, have been synthesized and characterized for their biological imaging applications. These studies are significant in the field of bioimaging and molecular biology (Elizabeth M. Nolan et al., 2006).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, (2-Chlorophenoxy)propionic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle with care, use protective equipment, and avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-10(2)7-13(16(20)21)18-9-11(8-15(18)19)22-14-6-4-3-5-12(14)17/h3-6,8,10,13H,7,9H2,1-2H3,(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAYKFPZMGVEHX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721316 | |
| Record name | (2S)-2-[4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoic acid | |
CAS RN |
1191997-64-4 | |
| Record name | (αS)-4-(2-Chlorophenoxy)-2,5-dihydro-α-(2-methylpropyl)-2-oxo-1H-pyrrole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191997-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



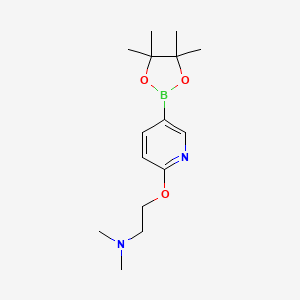
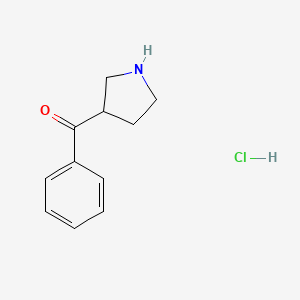
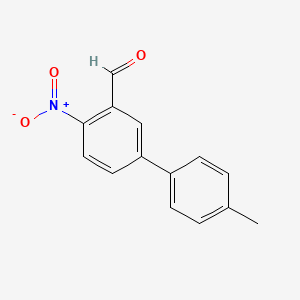
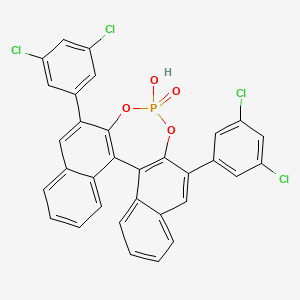
![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)




